molecular formula C8H8Cl3N B15316919 1-(2,4,6-Trichlorophenyl)ethan-1-amine

1-(2,4,6-Trichlorophenyl)ethan-1-amine

Cat. No.: B15316919
M. Wt: 224.5 g/mol
InChI Key: AETFXHMYNBNPLH-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)ethan-1-amine (CAS 1337797-53-1) is a chiral amine building block of significant interest in synthetic and medicinal chemistry . This compound, with a molecular formula of C 8 H 8 Cl 3 N and a molecular weight of 224.51 g/mol, features a primary amine group attached to an ethyl chain bound to a 2,4,6-trichlorosubstituted phenyl ring . The distinct electron-withdrawing effect and steric profile of the symmetrical trichlorophenyl group make this amine a valuable precursor in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Researchers utilize this compound as a key chiral intermediate; the amine group can be functionalized into amides, sulfonamides, or imines, while the aromatic ring can undergo selective cross-coupling reactions. Its structural motif is common in the development of compounds for biological screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

IUPAC Name

1-(2,4,6-trichlorophenyl)ethanamine

InChI

InChI=1S/C8H8Cl3N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3

InChI Key

AETFXHMYNBNPLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Cl)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine can be synthesized through several methods, including:

  • Reductive Amination: This involves the reaction of 2,4,6-trichlorophenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.

  • Chlorination: Starting from 2,4,6-trichlorophenol, the compound can be converted to 1-(2,4,6-trichlorophenyl)ethan-1-amine through a series of chlorination and amination steps.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(2,4,6-trichlorophenyl)ethan-1-one.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: 1-(2,4,6-trichlorophenyl)ethan-1-one

  • Reduction: Corresponding amine derivatives

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

1-(2,4,6-Trichlorophenyl)ethan-1-amine is utilized in various scientific research fields, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(2,4,6-Trichlorophenyl)ethan-1-amine is compared with other similar compounds, such as 1-(2,4,6-trichlorophenyl)propan-2-one and 2,4,6-trichlorophenol. While these compounds share structural similarities, 1-(2,4,6-trichlorophenyl)ethan-1-amine is unique in its amine group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among trichlorophenyl-substituted ethanamines arise from the positions of chlorine atoms and substituent effects:

Compound Name Molecular Formula Molecular Weight CAS No. Purity Key Properties
1-(2,4,6-Trichlorophenyl)ethan-1-amine* C₈H₈Cl₃N 224.51 (calc.) N/A N/A Hypothetical; high steric hindrance
1-(2,3,6-Trichlorophenyl)ethan-1-amine C₈H₈Cl₃N 224.51 1337243-83-0 95% Crystalline solid; stable under RT
1-(2,3,4-Trichlorophenyl)ethan-1-amine C₈H₈Cl₃N 224.51 86225-84-5 95% Liquid; requires inert storage
1-(2,4,6-Trifluorophenyl)ethan-1-amine C₈H₈F₃N 175.15 EN300-1856743 95% Lower MW; enhanced solubility
1-(4-Methoxyphenyl)ethan-1-amine C₉H₁₃NO 151.21 N/A N/A Electron-donating group; basic pH

Notes:

  • Chlorine vs. Fluorine : Chlorine’s higher electronegativity and steric bulk enhance thermal stability but reduce solubility compared to fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4,6-Trichlorophenyl)ethan-1-amine?

  • Methodological Answer : Synthesis typically involves halogenation of the phenyl ring followed by amination. For example, nitration of a pre-halogenated benzene derivative (e.g., 1,3,5-trichlorobenzene) can yield intermediates, which are then reduced to the amine via catalytic hydrogenation or via reductive amination using NaBH3CN . Purification often employs column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized post-synthesis to confirm its structure?

  • Methodological Answer :

  • X-ray crystallography : Programs like SHELXL or SHELXT refine crystal structures to confirm stereochemistry and bond lengths .
  • Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., NH2 stretch at ~3300 cm<sup>-1</sup>), while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent positions on the aromatic ring .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for C8H7Cl3N: calculated 246.94) .

Q. What safety precautions are critical when handling 1-(2,4,6-Trichlorophenyl)ethan-1-amine?

  • Methodological Answer : The compound’s trichlorophenyl group poses irritation risks (eyes, skin, respiratory tract). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in inert conditions (argon atmosphere, −20°C). Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as halogenated waste .

Advanced Research Questions

Q. How can enantiomeric purity of 1-(2,4,6-Trichlorophenyl)ethan-1-amine be optimized for chiral studies?

  • Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes). Chiral HPLC with columns like Chiralpak IA/IB can resolve enantiomers, while polarimetry or circular dichroism (CD) quantifies optical activity .

Q. What computational methods predict the electronic properties of 1-(2,4,6-Trichlorophenyl)ethan-1-amine?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to assess charge transfer. For example, the HOMO of trichlorophenyl derivatives localizes on the aromatic ring, while the LUMO resides on the amine group, indicating electron-withdrawing effects . Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK-293 for GPCR studies) and validate via positive/negative controls .
  • Dose-response curves : EC50/IC50 values should be replicated across ≥3 independent experiments.
  • Structural analogs : Compare activity with 1-(2,3,6-Trichlorophenyl)ethan-1-amine (CAS 1337243-83-0) to isolate substituent effects .

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